molecular formula C16H22N4O3S B10987216 methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10987216
M. Wt: 350.4 g/mol
InChI Key: QCNDRDOBPZGXKH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5, a methyl ester at position 4, and a 3-(3,5-dimethylpyrazol-4-yl)propanoylamino moiety at position 2. The thiazole and pyrazole rings are pharmacologically significant motifs, often associated with antimicrobial, anti-inflammatory, and anticancer activities.

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H22N4O3S/c1-8(2)14-13(15(22)23-5)18-16(24-14)17-12(21)7-6-11-9(3)19-20-10(11)4/h8H,6-7H2,1-5H3,(H,19,20)(H,17,18,21)

InChI Key

QCNDRDOBPZGXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioureas. For the target compound, the 5-(propan-2-yl) substituent is introduced using 3-bromo-4-methylpentan-2-one, which reacts with thiourea in ethanol under reflux. The amino group at position 2 is subsequently functionalized via nucleophilic substitution or coupling reactions.

Key Reaction Conditions

  • Solvent: Ethanol or dichloroethane

  • Temperature: 80–100°C

  • Catalyst: Potassium carbonate (1.5 equiv)

  • Yield: 60–75%

Pyrazole Moiety Synthesis

The 3,5-dimethyl-1H-pyrazole-4-yl group is synthesized through cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. The reaction proceeds in acetic acid at 60°C, yielding 3,5-dimethyl-1H-pyrazole. Subsequent formylation at the 4-position is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by reduction to the propanoyl derivative.

Optimization Notes

  • Excess hydrazine (1.2 equiv) ensures complete cyclization.

  • Formylation requires strict temperature control (0–5°C) to avoid side reactions.

Amide Bond Formation

The propanoyl group is coupled to the thiazole’s amino group using carbodiimide-mediated coupling. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dichloromethane (DCM) at room temperature. This step achieves a 70–85% yield, with purification via column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters

  • Molar Ratio: 1:1.2 (thiazole amine : propanoyl chloride)

  • Reaction Time: 12–18 hours

Esterification and Final Assembly

The carboxylate group at position 4 of the thiazole is esterified using dimethyl carbonate (DMC) and potassium carbonate in a pressurized reactor. This green chemistry approach avoids toxic methylating agents like dimethyl sulfate. Typical conditions include 100–120°C and 0.5–1.1 MPa pressure, yielding the methyl ester in 80–90% purity.

Workup Procedure

  • Filtration to remove potassium carbonate.

  • Solvent evaporation under reduced pressure.

  • Recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yields. Polar aprotic solvents like DMF improve amide coupling efficiency, while ethanol enhances thiazole cyclization. Elevated temperatures (≥100°C) are critical for esterification but risk decomposition of acid-sensitive intermediates.

Catalytic Systems

Potassium carbonate is preferred over sodium carbonate due to its higher solubility in DMC. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate esterification by 20–30%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 2.25 (s, 6H, pyrazole-CH₃), 3.85 (s, 3H, COOCH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms ≥95% purity after recrystallization.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Functionalization

The 4-position of the pyrazole ring is highly reactive, leading to potential over-chlorination or formylation. Using bulky directing groups (e.g., tert-butyl) improves selectivity but complicates subsequent deprotection.

Low Yields in Amide Coupling

Steric hindrance from the isopropyl group reduces coupling efficiency. Alternative reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increase yields to 85–90% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.

    Medicine: The compound may have therapeutic potential in treating diseases, depending on its biological activity and mechanism of action.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

Core Thiazole Derivatives

The thiazole ring is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents (Thiazole Positions) Key Features Reference
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Position 2: Propanoylpyrazole; Position 5: Isopropyl Ester group enhances lipophilicity; pyrazole may confer metabolic stability. Hypothetical
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) Position 4: Fluorophenyl; Position 2: Triazolyl-pyrazole Fluorophenyl groups enhance planarity and π-π interactions; triazole adds hydrogen-bonding potential.

Key Observations :

  • Substituent Effects: The presence of fluorophenyl groups in Compound 5 increases molecular planarity and crystallinity compared to the methyl and isopropyl groups in the target compound, which may improve solubility in nonpolar solvents .
  • Synthetic Routes : Similar to , the target compound likely employs condensation reactions between pyrazole precursors and thiazole intermediates, with esterification steps to introduce the methyl carboxylate group .

Pyrazole-Containing Analogs

Pyrazole derivatives are notable for their role in modulating biological activity:

Compound Name Core Structure Biological Activity (Reported) Reference
Zygocaperoside (from Z. fabago) Triterpenoid saponin Antifungal, cytotoxic
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-pyrazole hybrid Antimicrobial

Key Observations :

  • Structural Characterization : NMR and X-ray diffraction (via SHELX ) are critical for confirming substituent positions in such complex heterocycles, as seen in and .

Computational and Analytical Insights

  • Crystallography : Isostructural compounds in exhibit triclinic symmetry and planar conformations, suggesting that bulky substituents (e.g., isopropyl) in the target compound may introduce steric hindrance, affecting packing efficiency .

Biological Activity

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyrazole moiety and an isopropyl group. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, with a molecular weight of approximately 320.41 g/mol. The structural complexity contributes to its diverse biological activities.

Research indicates that the compound may act as an enzyme inhibitor or receptor modulator . The presence of the thiazole and pyrazole rings suggests potential interactions with various biological targets, which may lead to significant pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation : It may interact with receptors in the nervous system or immune system, modulating their activity and influencing physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.
  • Mechanistic Insights : The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro assays on cancer cell linesInduced apoptosis in breast cancer cells (IC50 = 10 µM)
Study 2Cytokine production assaysReduced TNF-alpha and IL-6 levels by 40%
Study 3Animal models of inflammationDecreased paw edema in rats by 30%

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Ring : Utilizing thioamide precursors.
  • Coupling Reaction : Involving the pyrazole derivative through amide bond formation.
  • Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels.

Q & A

Q. What are the standard synthetic routes for preparing thiazole-pyrazole hybrid compounds like methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation and coupling reactions. For example:

  • Step 1: Prepare the pyrazole moiety via cyclocondensation of substituted hydrazines with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions .
  • Step 2: Synthesize the thiazole core by reacting α-bromoketones with thiourea derivatives, followed by carboxylation .
  • Step 3: Couple the pyrazole and thiazole units using carbodiimide-mediated amidation.
    Key Considerations: Optimize reaction time (e.g., reflux for 2–6 hours in ethanol or dioxane) and monitor progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

  • Purification: Use recrystallization from ethanol-DMF (1:1) to remove unreacted starting materials .
  • Characterization:
    • Spectroscopy: Confirm structure via 1H^1H-NMR (amide proton at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .
    • Chromatography: Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What solvent systems are effective for recrystallizing similar heterocyclic compounds?

Methodological Answer: Ethanol-DMF (1:1) is commonly used for pyrazole-thiazole hybrids due to moderate polarity . For carboxylate derivatives, ethyl acetate/hexane (3:7) or methanol/water gradients are effective .

Advanced Research Questions

Q. How can reaction yields be improved for the coupling of pyrazole and thiazole moieties?

Methodological Answer:

  • Catalyst Screening: Test coupling agents like EDCI/HOBt versus DCC/DMAP to reduce side reactions .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) against dioxane; DMF may enhance solubility but risk carbamate byproducts .
  • Temperature Control: Microwave-assisted synthesis at 80–100°C can reduce reaction time by 50% .

Q. What computational methods are suitable for predicting the compound’s reactivity and spectroscopic properties?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate IR/NMR spectra. Compare theoretical vs. experimental data to validate assignments .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer:

  • Degradation Pathways: Perform hydrolysis/photolysis experiments at pH 4–9 under UV light (254 nm) to identify breakdown products .
  • Ecotoxicology: Use Daphnia magna or algal bioassays (OECD 202/201 guidelines) to determine LC50_{50} values. Monitor bioaccumulation via HPLC-MS/MS .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings, especially for congested aromatic regions .
  • X-ray Crystallography: Obtain single-crystal structures to unambiguously assign stereochemistry and hydrogen-bonding networks .

Q. How can structure-activity relationships (SAR) be explored for bioactivity optimization?

Methodological Answer:

  • Derivatization: Synthesize analogs with substituent variations (e.g., halogenation at pyrazole C3/C5 or alkylation of the thiazole carboxylate) .
  • Biological Assays: Screen analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based inhibition assays .

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